The compound 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine is a complex organic molecule characterized by its unique structure, which incorporates a benzofuro[2,3-b]pyridine core fused with a pyridine ring and a 2,2-dimethylpropyl substituent. Its molecular formula is , and it has a molecular weight of approximately 330.42 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.
The chemical reactivity of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine is influenced by the presence of nitrogen and oxygen atoms in its structure, which can participate in various reactions such as:
Preliminary studies indicate that compounds similar to 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine exhibit various biological activities, including:
The synthesis of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine can be achieved through several methodologies:
The primary applications of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine lie within medicinal chemistry:
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:
Several compounds share structural similarities with 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]- | Benzofuro core with pyridine substituent | Anticancer, antiviral |
6-Methyl-1H-pyrido[3,4-b]quinoline | Quinoline structure | Anticancer |
5-Amino-1H-pyrido[3,4-d]pyrimidine | Pyrimidine core | Antiviral |
The compound’s systematic IUPAC name, 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine, reflects its intricate fused-ring system. Breaking down the nomenclature:
The molecular formula is C₂₂H₂₂N₂O, with a molecular weight of 330.4 g/mol. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 1883377-30-7 |
PubChem CID | 132240966 |
SMILES | CC1=CC2=C(O1)C3=C(N=C2C)C=CC=C3C4=NC=CC=C4CC(C)(C)C |
Synonyms include SCHEMBL19725785 and DB-156750, underscoring its presence in chemical databases.
The development of fused benzofuropyridines aligns with milestones in heterocyclic chemistry, which emerged as a distinct field in the early 19th century. Key historical phases include:
This compound’s synthesis builds on methods developed for simpler benzofuropyridines, such as 2-chlorobenzofuro[2,3-b]pyridine (CAS: 31874-87-0), which employs cyclization of methyl 2-(chloromethyl)-3-furoate with salicylonitriles.
Fused benzofuropyridines occupy a critical niche due to their:
Recent work highlights the role of 8-[4-(2,2-dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine in expanding synthetic libraries for drug discovery. For instance, bromination reactions on related benzofuropyridines yield derivatives with enhanced cytotoxic selectivity (SI >70 against HeLa cells).